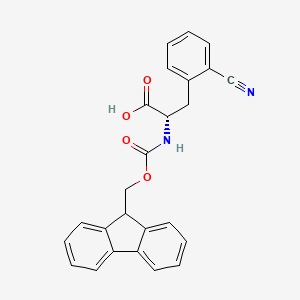![molecular formula C13H15Cl2NO3 B2943680 (2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid CAS No. 1215834-03-9](/img/structure/B2943680.png)
(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation, pain, and fever.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The scientific exploration of (2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid touches on synthetic methodologies, stereochemical studies, and its role as a building block in complex molecules. One area of focus has been the resolution of amino acids, where the preparation of various L-form amino acids, including derivatives that bear resemblance to (2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid, has been documented. This research demonstrates the feasibility of synthesizing specific chiral amino acids that are crucial in the development of bioactive compounds and pharmaceuticals (Shimohigashi, Lee, & Izumiya, 1976).
Another significant application is found in the design of renin inhibitors, where angiotensinogen analogues containing similar structural features have shown potent inhibitory effects on human plasma renin. This highlights the compound's potential utility in designing new therapeutic agents for treating hypertension (Thaisrivongs et al., 1987).
Biological Activity and Functional Derivatives
Research into derivatives of (2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid has provided insights into their biological activities and potential applications in drug development. For instance, studies on analogues like 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) have demonstrated their capability to potentiate cell differentiation in acute promyelocytic leukemia cells. This suggests that such compounds could serve as differentiation-inducing agents, offering a novel approach to cancer therapy (Chen et al., 2009).
Propriétés
IUPAC Name |
(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3/c1-7(2)5-11(13(18)19)16-12(17)9-4-3-8(14)6-10(9)15/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNYXBGSUTCSH-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2943599.png)
![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)


![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)





![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)

